molecular formula C11H11ClIN3O B1435266 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-29-8

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1435266
CAS No.: 1416714-29-8
M. Wt: 363.58 g/mol
InChI Key: BQCDWAVDRDEBDM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDWAVDRDEBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=C3)Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

This sequence ensures the construction of the heterocyclic core with the desired substitution pattern and protection for further functionalization or stability.

Detailed Stepwise Preparation

Step Reaction Description Reagents/Conditions Notes
1. Cyclization to form pyrazolo[4,3-c]pyridine core Condensation of halogenated pyrazole and aminopyridine derivatives Typically reflux in suitable solvents (e.g., THF, DCM) Forms the heterocyclic framework
2. Protection of nitrogen with tetrahydro-2H-pyran-2-yl group Reaction with 3,4-dihydro-2H-pyran and acid catalyst (e.g., p-toluenesulfonic acid) Stirring at 60–65 °C for 24 hours Protects N-H group to prevent side reactions
3. Halogenation to introduce chloro and iodo substituents Electrophilic halogenation using reagents such as N-chlorosuccinimide (NCS) and iodine sources Controlled temperature, often room temperature to mild heating Selective halogenation at desired positions
4. Purification Flash column chromatography using gradients of solvents such as ethyl acetate/n-hexane or methanol/dichloromethane Gradient elution 0–5% MeOH/DCM or 0–100% EtOAc/n-hexane Affords pure product as white solid

Example Protocol from Recent Research

A representative synthesis reported involves:

  • Treating a pyrazolo[4,3-c]pyridine precursor with 3,4-dihydro-2H-pyran in tetrahydrofuran (THF) with p-toluenesulfonic acid as catalyst at 65 °C for 24 hours to form the tetrahydropyranyl-protected intermediate.
  • Subsequent halogenation steps introduce the chloro and iodo substituents at the 4 and 3 positions, respectively.
  • The crude product is purified by flash column chromatography using a gradient of ethyl acetate and n-hexane to yield the target compound as a white solid.

Analysis of Preparation Methods

Reaction Conditions and Yields

  • Protection step : The use of acid catalysis (p-toluenesulfonic acid) and prolonged heating (24 hours) ensures high conversion to the tetrahydropyranyl-protected intermediate.
  • Halogenation : Electrophilic halogenation is typically conducted under mild conditions to maintain selectivity and avoid over-halogenation or decomposition.
  • Purification : Flash chromatography with appropriate solvent gradients effectively separates the desired product from impurities.

Advantages and Challenges

Aspect Advantages Challenges
Multi-step synthesis Allows precise introduction of functional groups Lengthy process requiring careful control
Protection strategy Enhances stability and selectivity Requires additional deprotection steps if needed
Halogenation Provides reactive handles for further derivatization Possible regioselectivity issues, requires optimization
Purification Yields high-purity product May involve solvent-intensive steps

Research Findings and Data Summary

Parameter Data/Observation
Molecular Formula C11H11ClIN3O
Molecular Weight 363.58 g/mol
Key Functional Groups Pyrazolo[4,3-c]pyridine core, chloro and iodo substituents, tetrahydro-2H-pyran-2-yl protecting group
Typical Reaction Time (Protection) 24 hours at 65 °C
Purification Method Flash column chromatography (0–100% EtOAc/n-hexane gradient)
Yield Range Variable, typically moderate to good depending on optimization
Stability Enhanced by tetrahydropyranyl protection
Reactivity Electrophilic substitution facilitated by halogens; nucleophilic sites on pyrazolo ring

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.

    Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Palladium Catalysts: For coupling reactions, palladium catalysts along with appropriate ligands and bases are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[4,3-c]pyridine Core

Table 1: Structural and Functional Comparisons
Compound Name CAS No. Substituents Key Features/Applications References
4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine 1186647-71-1 Cl (4), I (3), isopropyl (1) Lower MW (321.55 g/mol); isopropyl group reduces steric hindrance vs. THP
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine 1186647-69-7 Cl (4), I (3), unprotected NH (1) Reactive NH site for direct functionalization; potential instability in acidic conditions
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine 1658467-36-7 Cl (4,6), I (3), unprotected NH (1) Enhanced electrophilicity for nucleophilic substitution reactions
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Br (3), Cl (6), THP (1) Bromine as a superior leaving group for cross-coupling vs. iodine
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione 955272-06-7 Cl (aromatic), dione (3,6), pyridinylmethyl (5) Dione groups enable hydrogen bonding; potential kinase inhibition applications

Biological Activity

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and applications in medicinal chemistry.

The compound's molecular formula is C11H11ClIN3OC_{11}H_{11}ClIN_3O with a molecular weight of 363.58 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core and halogen substituents which may influence its biological interactions.

PropertyValue
CAS Number1416714-29-8
Boiling Point470.0 ± 45.0 °C (Predicted)
Density2.04 ± 0.1 g/cm³ (Predicted)
pKa3.06 ± 0.30 (Predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation of a pyrazole derivative with a pyridine derivative.
  • Halogenation to introduce chloro and iodo substituents.
  • Nucleophilic substitution to incorporate the tetrahydro-2H-pyran-2-yl group .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The precise mechanism may vary depending on the target and the context in which the compound is applied.

Pharmacological Properties

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit a broad spectrum of pharmacological activities:

  • Antitumor Activity : Some studies have demonstrated that compounds within this class can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains, potentially serving as a lead for antibiotic development .
  • Analgesic and Sedative Effects : Similar compounds have shown effectiveness as analgesics and sedatives, indicating that this compound might share these properties .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

  • Anticancer Studies : A study on pyrrolo[3,4-c]pyridine derivatives indicated significant anticancer activity against several cancer cell lines, suggesting that modifications to the core structure can enhance potency .
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential utility in treating infections .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the pyrazolo ring can dramatically alter biological activity, providing insights for future drug design .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions affect yield?

  • Answer: Microwave-assisted Pd-catalyzed cross-coupling reactions are frequently used. For example, PdCl₂(PPh₃)₂ catalysts in DMF with phenylacetylene and tertiary amines under microwave irradiation enable efficient halogenation and cyclization (yield optimization requires precise temperature control and stoichiometric ratios of reactants) . The tetrahydro-2H-pyran-2-yl (THP) group acts as a stabilizing protecting group during synthesis, preventing undesired side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. For instance, 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR verify substituent positions (e.g., distinguishing chloro and iodo groups), while high-resolution MS confirms molecular weight and isotopic patterns (e.g., chlorine and iodine signatures). Purity is validated via column chromatography and comparison of experimental vs. calculated MS data .

Q. What storage conditions are recommended to ensure compound stability?

  • Answer: Short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) in airtight, light-protected containers prevent degradation. Stability is critical due to the compound’s halogenated structure, which may be prone to hydrolysis or photodecomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled when introducing halogen substituents (e.g., chloro vs. iodo) to the pyrazolo[4,3-c]pyridine core?

  • Answer: Regioselectivity is influenced by catalyst choice and reaction kinetics. Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) favor cross-coupling at electron-deficient positions, while iodination may require sequential halogenation steps. Microwave irradiation enhances reaction specificity compared to traditional heating, as demonstrated in analogous pyrazolo[4,3-c]pyridine syntheses .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Answer: Comparative analysis of NMR chemical shifts (e.g., chloro vs. iodo substituents) and MS fragmentation patterns helps distinguish isomers. For example, 1H^1\text{H}-NMR coupling constants and 13C^{13}\text{C}-NMR aromatic signals can differentiate substitution patterns. Contradictions in melting points or spectral data may arise from polymorphic forms or residual solvents, necessitating recrystallization and thermogravimetric analysis (TGA) .

Q. How do solubility challenges impact biological testing, and what formulation strategies mitigate these issues?

  • Answer: Halogenated pyrazolo[4,3-c]pyridines often exhibit poor aqueous solubility. Salt formation (e.g., dihydrochloride derivatives) or co-solvent systems (e.g., DMSO/PBS mixtures) improve solubility for in vitro assays. Evidence from analogous compounds highlights the use of hydrochloride salts to enhance bioavailability without altering pharmacological activity .

Q. What role does the THP protecting group play in modulating reactivity during functionalization?

  • Answer: The THP group stabilizes the pyrazolo[4,3-c]pyridine core during harsh reaction conditions (e.g., microwave irradiation or acidic/basic environments). It also directs electrophilic substitution to specific positions by steric and electronic effects. Deprotection (e.g., using HCl in ethanol) is typically required for downstream applications, as seen in related heterocycle syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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